molecular formula C23H16ClN3O B2772741 8-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-35-0

8-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2772741
CAS No.: 901021-35-0
M. Wt: 385.85
InChI Key: QAQBTOOSUXORTG-UHFFFAOYSA-N
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Description

8-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with 2-chloroquinoline under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential anticancer activity, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 8-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The compound may also induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both chloro and methoxy groups enhances its ability to interact with biological targets, making it a promising candidate for drug development .

Biological Activity

8-Chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound with notable pharmacological potential. It belongs to the class of pyrazoloquinolines, which are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula: C23H16ClN3O
  • Molecular Weight: 385.8 g/mol
  • CAS Number: 901021-35-0

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The presence of the chloro and methoxy groups enhances its binding affinity to various enzymes and receptors involved in critical cellular processes. This interaction may lead to the modulation of signaling pathways associated with cell proliferation and apoptosis, making it a candidate for anticancer therapy.

Anticancer Activity

Several studies have investigated the anticancer properties of pyrazoloquinolines, including derivatives similar to this compound.

Case Studies and Findings

  • Apoptosis Induction:
    • A study on N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines demonstrated that these compounds can induce apoptosis in cancer cells with EC50 values ranging from 30 to 700 nM . This suggests that structurally related compounds like this compound may exhibit similar apoptotic effects.
  • Cell Growth Inhibition:
    • In vitro assays have shown that compounds with similar structures can inhibit cell growth in various cancer cell lines. For instance, derivatives exhibited GI50 values as low as 0.1 μM against melanoma and other cancers .
  • Mechanistic Insights:
    • The mechanism by which these compounds exert their anticancer effects often involves the inhibition of kinases that play roles in cell cycle regulation and survival pathways. This inhibition leads to increased rates of apoptosis in cancer cells .

Antimicrobial and Anti-inflammatory Activities

Beyond anticancer properties, pyrazoloquinolines have also been explored for their antimicrobial and anti-inflammatory effects:

  • Antimicrobial Activity: Compounds within this class have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
  • Anti-inflammatory Effects: Some studies suggest that these compounds may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other quinoline and pyrazole derivatives.

Compound NameStructureBiological Activity
2-ChloroquinolineStructureAntimicrobial
4-MethoxyquinolineStructureAnticancer
5-Chloro-1H-pyrazoleStructureAnti-inflammatory

Properties

IUPAC Name

8-chloro-3-(4-methoxyphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O/c1-28-18-10-7-15(8-11-18)22-20-14-25-21-12-9-16(24)13-19(21)23(20)27(26-22)17-5-3-2-4-6-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQBTOOSUXORTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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